N-[(3-Ethoxyphenyl)(phenyl)methylidene]hydroxylamine
Description
Properties
CAS No. |
62003-02-5 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C15H15NO2/c1-2-18-14-10-6-9-13(11-14)15(16-17)12-7-4-3-5-8-12/h3-11,17H,2H2,1H3 |
InChI Key |
FHRPFOFQXJLXCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxyphenyl)(phenyl)methylidene]hydroxylamine typically involves the reaction of 3-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Ethoxyphenyl)(phenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted hydroxylamines.
Scientific Research Applications
N-[(3-Ethoxyphenyl)(phenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for studying biological pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3-Ethoxyphenyl)(phenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can lead to changes in biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-ethoxyphenyl)methylidene]hydroxylamine
- N-[(3-Methoxyphenyl)methylidene]-2-propanamine
- N-[(3-Ethoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(3-Ethoxyphenyl)(phenyl)methylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
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